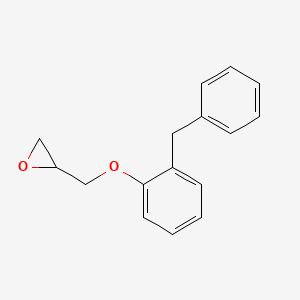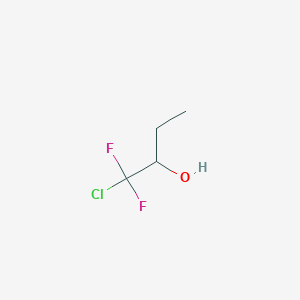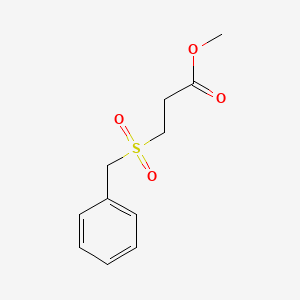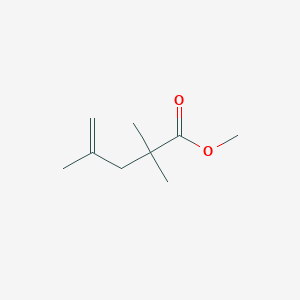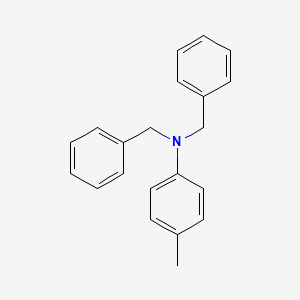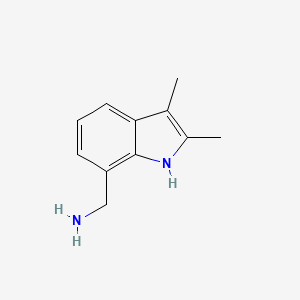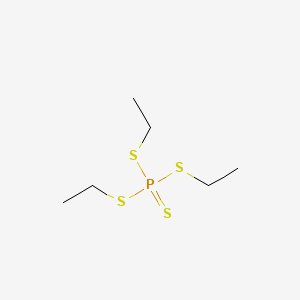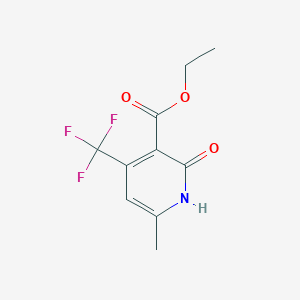
Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used as calcium channel blockers in the treatment of cardiovascular diseases. This compound, with its unique trifluoromethyl group, exhibits distinct chemical and biological properties that make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a dihydropyridine derivative, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby affecting cellular functions such as muscle contraction and neurotransmitter release . The trifluoromethyl group may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the trifluoromethyl group, which may result in different biological activities and properties.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar trifluoromethyl group but differs in the overall structure, leading to variations in its chemical and biological properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.
Properties
CAS No. |
837-31-0 |
|---|---|
Molecular Formula |
C10H10F3NO3 |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(16)7-6(10(11,12)13)4-5(2)14-8(7)15/h4H,3H2,1-2H3,(H,14,15) |
InChI Key |
HNYGLOFJEFJBPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(NC1=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


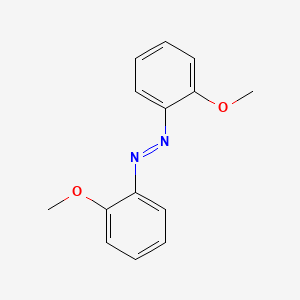


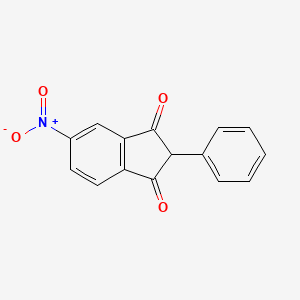
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
